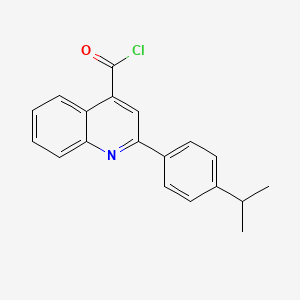

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

説明

特性

IUPAC Name |

2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVGEUWNIIPGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid precursor

A common approach starts from quinoline derivatives or related intermediates:

Step 1: Formation of 2-(4-isopropylphenyl)quinoline-4-carboxylic acid

This can be achieved by condensation reactions involving aniline derivatives and malonate esters or related precursors, followed by cyclization under heating conditions (e.g., 100-110°C for condensation, 228-232°C for cyclization in phenyl ether) as described in related quinoline synthesis patents.

The 4-isopropylphenyl group is introduced via aromatic substitution or by using 4-isopropylaniline as a starting material.

Conversion to 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

Step 2: Chlorination of the carboxylic acid

The carboxylic acid at the 4-position of quinoline is converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).

This step is typically performed under anhydrous conditions in an inert solvent like dichloromethane or chloroform, often with catalytic amounts of DMF to activate the chlorinating agent.

The reaction is monitored until completion, and the acid chloride is isolated, often by removal of excess reagent and solvent under reduced pressure.

Representative Reaction Scheme

Research Findings and Optimization Notes

The cyclization temperature and solvent choice critically affect the yield and purity of the quinoline carboxylic acid intermediate.

Use of catalytic DMF in the chlorination step enhances the efficiency of acid chloride formation by activating the chlorinating agent.

Reaction times vary from a few hours to overnight, depending on scale and reagent purity.

Purification of the acid chloride is generally done by careful solvent evaporation under reduced pressure to avoid hydrolysis.

The overall process is well-documented in patents related to ivacaftor synthesis and other quinoline derivatives, indicating robustness and scalability.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a quinoline-4-carboxylic acid.

科学的研究の応用

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving proteomics and the analysis of protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The isopropyl group at the para-position of the phenyl ring distinguishes this compound from analogues with alternative substituents. Comparative data are summarized below:

Key Observations :

Comparison with Analogues :

- Methyl esters: Derivatives like methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) require additional esterification steps, reducing overall yield .

- Biphenyl derivatives : Compounds like D28 ([1,1'-biphenyl]-4-yl substituent) necessitate Suzuki-Miyaura coupling, increasing synthetic complexity .

Inferences :

Recommended precautions :

- Use dry, inert atmospheres during synthesis.

- Store at –20°C in sealed containers to prevent hydrolysis .

生物活性

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a quinoline core substituted with an isopropylphenyl group and a carbonyl chloride functional group. This structure is significant for its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride exhibits promising anticancer properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds aimed at targeting cancer cells.

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through various pathways, including the upregulation of p53 and caspases .

-

Case Studies :

- In vitro studies have shown significant cytotoxicity against several cancer cell lines, including breast carcinoma (MCF-7) and leukemia cells, with IC50 values ranging from 0.3 to 5.94 μM .

- A study highlighted the effectiveness of derivatives based on this compound, which demonstrated enhanced potency compared to established chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride | MCF-7 | 3.39 | |

| Derivative A | ALL (EU-3) | 0.3–0.4 | |

| Derivative B | NB (LA1–55N) | 0.5–1.2 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing activity against various pathogens.

- Mechanism of Action : The quinoline moiety can intercalate with DNA, disrupting bacterial replication and leading to cell death.

- Case Studies :

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride | S. aureus | <10 | |

| Derivative C | E. coli | 12.5 |

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy, making it a candidate for further research in inflammatory diseases.

- Mechanism of Action : It may inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation.

Q & A

Q. What are the established synthetic routes for 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically begins with the formation of the quinoline core. A common precursor is 2-(4-isopropylphenyl)quinoline-4-carboxylic acid, synthesized via Friedländer annulation or Pd-catalyzed cross-coupling reactions to introduce the 4-isopropylphenyl group . The carboxylic acid intermediate is then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key intermediates include:

- Quinoline-4-carboxylic acid derivative : Prepared via cyclization of substituted anilines with ketones or aldehydes.

- Activation to carbonyl chloride : Requires careful control of stoichiometry and reaction time to avoid over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, and what spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The quinoline protons (e.g., H-3, H-5, H-6, H-7, H-8) appear as distinct multiplets between δ 7.5–8.5 ppm. The isopropyl group shows a septet (~δ 2.9 ppm) for the methine proton and doublets (δ 1.2–1.3 ppm) for the methyl groups .

- HRMS : Expect a molecular ion peak matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <5 ppm .

- IR : A strong C=O stretch (~1750 cm⁻¹) confirms the carbonyl chloride group .

Q. What are the recommended handling and storage protocols for 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride to ensure its stability?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (N₂/Ar) to prevent hydrolysis. Personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat is mandatory due to its reactivity .

- Storage : Keep in a sealed, moisture-free container at –20°C. Desiccants like silica gel should be used to minimize exposure to humidity .

Advanced Research Questions

Q. How do steric effects of the 4-isopropylphenyl substituent influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky isopropyl group at the 4-position creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Comparative studies with less hindered analogs (e.g., 4-chlorophenyl derivatives) show reduced reaction rates in aminolysis or esterification. Kinetic experiments (e.g., monitoring by ¹H NMR) can quantify this effect. For example, reactions with piperazine may require elevated temperatures (50–60°C) or extended reaction times (12–24 hrs) to achieve >80% conversion .

Q. What strategies can mitigate side reactions during the synthesis of this compound, particularly regarding the stability of the carbonyl chloride moiety?

- Methodological Answer :

- Controlled Chlorination : Use SOCl₂ in dry dichloromethane at 0°C to minimize over-chlorination. Quench excess reagent with anhydrous Na₂CO₃ .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes hydrolyzed byproducts (e.g., carboxylic acid). Avoid aqueous workups to preserve the chloride functionality .

- In Situ Derivatization : Directly use the acyl chloride in subsequent reactions (e.g., amidation) without isolation to bypass stability issues .

Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer :

- Scale-Up Challenges : Increased exothermicity during chlorination can lead to decomposition. Use jacketed reactors with precise temperature control (±2°C) .

- Optimized Stoichiometry : For multi-step syntheses, adjust molar ratios (e.g., 1.2 equivalents of SOCl₂ for complete conversion) and monitor intermediates via TLC or LC-MS .

- Statistical Analysis : Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent volume) affecting yield. For example, a 2³ factorial design revealed that anhydrous DMF (5 vol%) improves homogeneity in coupling reactions .

Data Contradictions and Analytical Considerations

Q. Why do reported melting points for structurally similar quinoline-4-carbonyl chlorides vary significantly across studies?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents, hydrolyzed acid) or polymorphic forms. Ensure rigorous purification (e.g., recrystallization from EtOAc/hexane) and use differential scanning calorimetry (DSC) to confirm phase transitions. For instance, Santa Cruz Biotechnology reports mp 62–64°C for 4-chloro-2-phenylquinoline, while Kanto Reagents lists mp 138–142°C for a piperidine derivative, highlighting the need for standardized protocols .

Tables

Q. Table 1: Key Spectral Data for 2-(4-Isopropylphenyl)quinoline-4-carbonyl Chloride

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SOCl₂ Equiv. | 1.2–1.5 | Maximizes conversion |

| Temperature | 0–5°C (chlorination) | Prevents decomposition |

| Solvent | Anhydrous CH₂Cl₂ | Reduces hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。